molecular formula C3H4FN3 B6236263 3-fluoro-1H-pyrazol-4-amine CAS No. 73305-82-5

3-fluoro-1H-pyrazol-4-amine

Cat. No.: B6236263
CAS No.: 73305-82-5
M. Wt: 101.1
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Description

3-Fluoro-1H-pyrazol-4-amine is a fluorinated pyrazole derivative that serves as a valuable chemical building block and intermediate in organic synthesis and medicinal chemistry research. This compound features a pyrazole ring system, which is a privileged scaffold in drug design due to its wide range of associated biological activities . The presence of the fluorine atom and the 4-amino group on the heteroaromatic structure makes it a versatile precursor for the development of novel pharmacologically active molecules . Pyrazole cores are frequently explored in the search for new inhibitors of therapeutic targets. Research indicates that similar 3,5-diphenylpyrazole structures have demonstrated high potency as inhibitors of metalloproteinases such as meprin α and meprin β . These proteases are emerging as important targets in various disease pathophysiologies, including cancer, Alzheimer's disease, and fibrotic disorders . Furthermore, pyrazole-based compounds are extensively investigated for their potential antimicrobial , anti-inflammatory , and anticancer properties . The structure of this compound allows for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity for specific biological targets . This compound is intended for research and development applications in a laboratory setting only.

Properties

CAS No.

73305-82-5

Molecular Formula

C3H4FN3

Molecular Weight

101.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Fluoro 1h Pyrazol 4 Amine and Its Precursors

Direct Fluorination Strategies on Pyrazole (B372694) Scaffolds

The direct introduction of a fluorine atom onto the pyrazole ring is a primary strategy for synthesizing fluorinated pyrazoles. This approach typically involves the reaction of a pyrazole derivative with a fluorinating agent.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a common method for the direct fluorination of aromatic and heterocyclic compounds. researchgate.net Reagents such as Selectfluor™ are often employed for this purpose. thieme-connect.de The reaction involves the substitution of a hydrogen atom on the pyrazole ring with a fluorine atom. The regioselectivity of this reaction is crucial and is often directed by the existing substituents on the pyrazole ring. For the synthesis of 4-fluoropyrazoles, the initial fluorination typically occurs at the 4-position, which is consistent with an electrophilic aromatic substitution mechanism. thieme-connect.de

In a study on the electrophilic fluorination of pyrazole derivatives, Selectfluor™ was used as the fluorinating agent. The reaction of various pyrazole substrates in acetonitrile (B52724) led to the formation of 4-fluoropyrazole derivatives. thieme-connect.de Further reaction at the same site can lead to the formation of 4,4-difluoro-1H-pyrazole systems. thieme-connect.de

Table 1: Electrophilic Fluorination of Pyrazole Derivatives

Fluorinating Agent Solvent Temperature Outcome
Selectfluor™ Acetonitrile Room Temperature 4-Fluoropyrazole derivatives
10% F₂/N₂ Acetonitrile Room Temperature 4-Fluoropyrazole derivatives

Data sourced from a study on the synthesis of 4,4-difluoro-1H-pyrazole derivatives. thieme-connect.de

Oxidative Fluorination Techniques

Oxidative processes can be coupled with fluorination to achieve the desired product. While direct oxidative fluorination methods are less commonly detailed for this specific scaffold in the provided context, oxidative steps are crucial in aromatizing pyrazoline intermediates that can be formed during de novo synthesis routes. For instance, manganese dioxide (MnO₂) is a common oxidant used for the aromatization of pyrazolines to pyrazoles. nih.govacs.orgresearchgate.net This oxidation step is often solvent-dependent, influencing the final product distribution. nih.govacs.orgresearchgate.net For example, in the synthesis of 3-trifluoromethylpyrazoles, the oxidation of 5-acylpyrazolines with MnO₂ in a non-polar solvent like hexane (B92381) can lead to deacylative aromatization. acs.org

De Novo Pyrazole Ring Formation with Targeted Fluorine and Amine Introduction

Constructing the pyrazole ring from acyclic, fluorinated building blocks is a powerful strategy that allows for precise control over the position of the fluorine and amine substituents.

[3+2] Cycloaddition Reactions Involving Fluorinated Synthons

The [3+2] cycloaddition reaction is a cornerstone of pyrazole synthesis, involving the reaction of a 1,3-dipole with a dipolarophile. researchgate.net To introduce fluorine, one of these components must be fluorinated.

Fluorinated diazoalkanes are valuable synthons for the preparation of fluorinated pyrazoles. mdpi.com A library of fluorinated diazoalkanes can be synthesized from corresponding amines and subsequently used in [2+3] cycloaddition reactions with various dipolarophiles. mdpi.com When alkynes are used as dipolarophiles, pyrazole derivatives are obtained in moderate to excellent yields. mdpi.com The use of flow chemistry for the in-situ generation and consumption of diazoalkanes has been shown to be a safer and more efficient method, significantly reducing reaction times. mdpi.com

Another approach involves the use of fluorinated nitrile imines as 1,3-dipoles, which can be generated in situ from hydrazonoyl bromides. nih.govacs.orgresearchgate.netresearchgate.net These reactive intermediates readily undergo [3+2] cycloaddition with alkenes or alkynes to form pyrazoline or pyrazole rings, respectively. nih.govacs.orgresearchgate.netresearchgate.net The reaction of difluoroacetohydrazonoyl bromides with various dipolarophiles provides an efficient route to difluoromethylated pyrazoles. researchgate.net

Table 2: Synthesis of Fluorinated Pyrazoles via [3+2] Cycloaddition

1,3-Dipole Dipolarophile Conditions Product Yield
Fluorinated Diazoalkanes Alkynes Batch or Flow Fluorine-substituted pyrazoles 48-99%
Fluorinated Nitrile Imines Enones Et₃N, Ball-milling 5-Acylpyrazolines -

Data compiled from studies on flow chemistry synthesis and mechanochemical synthesis of fluorinated pyrazoles. mdpi.comnih.gov

The regioselectivity of the [3+2] cycloaddition is a critical factor in determining the final substitution pattern of the pyrazole ring. In the reaction of fluorinated nitrile imines with unsymmetrical dipolarophiles, the regioselectivity is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. acs.org The presence of an electron-withdrawing group on the dipolarophile can direct the regioselectivity of the cycloaddition. acs.org For instance, the use of enones as dipolarophiles in reactions with fluorinated nitrile imines leads to the formation of 5-acylpyrazolines in a fully regio- and diastereoselective manner. nih.govacs.orgresearchgate.net Similarly, the presence of a leaving group such as -NR₂ or -OR on an ethylenic dipolarophile can ensure complete regioselectivity in the cycloaddition step. nih.govacs.org

Condensation Reactions with Hydrazine (B178648) Derivatives

The reaction of a binucleophile, such as hydrazine or its derivatives, with a 1,3-dielectrophilic species is a cornerstone of pyrazole synthesis. mdpi.com This approach, known as cyclocondensation, is a direct and versatile method for forming the five-membered heterocyclic ring. mdpi.comnih.gov The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dielectrophiles and substituted hydrazines, is a critical aspect that depends on the electronic and steric properties of the substituents. nih.gov

The condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine is a classical and widely employed method for constructing the pyrazole ring. mdpi.comnih.gov To synthesize fluorinated pyrazoles, precursors containing fluorine atoms are required. Fluorinated 1,3-diketones can be condensed with various hydrazines to produce the corresponding fluorinated pyrazoles. researchgate.net

For instance, the reaction of a fluorinated β-diketone with hydrazine hydrate (B1144303) proceeds via initial attack of a hydrazine nitrogen atom on one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of reaction conditions and the nature of the substituents on both the diketone and the hydrazine determine the final product structure. mdpi.comnih.gov While this method is fundamental, the synthesis of the required monofluorinated 1,3-dicarbonyl precursors can sometimes be challenging. acs.org

Table 1: Examples of 1,3-Dicarbonyl Equivalents in Fluorinated Pyrazole Synthesis

1,3-Dicarbonyl Precursor Hydrazine Reagent Product Type Reference
2-Fluoro-1,3-diketones Aromatic hydrazines 4-Fluoropyrazole systems researchgate.net
Trifluoromethyl-β-ketoesters Hydrazine hydrate 3-Trifluoromethyl-pyrazolones nih.gov

The reaction between β-ketonitriles and hydrazines represents one of the most versatile and direct routes to 5-aminopyrazoles. beilstein-journals.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. This intermediate then undergoes cyclization via the attack of the second hydrazine nitrogen on the nitrile carbon, yielding the 5-aminopyrazole structure. beilstein-journals.org

In the context of 3-fluoro-1H-pyrazol-4-amine synthesis, the use of an α-fluoro-β-ketonitrile is a direct pathway. For example, the treatment of benzoylfluoroacetonitrile with hydrazine has been shown to yield the corresponding 3-amino-4-fluoropyrazole. acs.org However, the synthesis of the required monofluorinated β-ketonitrile starting materials can be difficult, which may limit the broad applicability of this specific route. acs.org The reaction of α-cyano-α,α-difluoroketones with hydrazine has also been explored, which surprisingly led to 3-unsubstituted 4-fluoropyrazoles through a novel reduction mechanism. acs.org

Multi-component Reactions for Pyrazole Core Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.gov Several MCR strategies have been developed for the synthesis of pyrazole derivatives, including those with fluorinated functionalities. nih.govbeilstein-journals.org

A common MCR approach involves the in-situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation with a hydrazine. For example, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. nih.govbeilstein-journals.org Fluorinated building blocks can be incorporated into these schemes. A three-component reaction utilizing trifluoroethanol as both a solvent and reactant has been developed to synthesize pyrazoles with fluorinated functionalities. nih.govbeilstein-journals.org Another strategy involves a four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate, which proceeds through a Knoevenagel condensation/Michael addition/cyclization sequence to afford densely functionalized pyrano[2,3-c]pyrazoles. nih.gov Adapting these methodologies with fluorinated starting materials provides a convergent and efficient route to the desired pyrazole core.

Table 2: Overview of Multi-component Reaction Strategies for Pyrazole Synthesis

Reaction Type Components Key Intermediates Product Type Reference
Three-component Aldehyde, β-ketoester, Hydrazine Hydrazone, Enone Polysubstituted pyrazoles beilstein-journals.org
Three-component Malononitrile, Aldehyde, Hydrazine Knoevenagel adduct Aminopyrazoles beilstein-journals.org

Strategies for Amine Group Introduction on Fluorinated Pyrazoles

A common and effective approach for synthesizing aminopyrazoles involves the chemical reduction of a nitro group previously installed on the pyrazole ring. This two-step sequence—nitration followed by reduction—is a reliable method for introducing an amine group at a specific position.

The precursor 3-fluoro-4-nitro-1H-pyrazole serves as an ideal intermediate for the synthesis of this compound. The strong electron-withdrawing nature of the nitro group facilitates its reduction to the corresponding amino group. evitachem.com This transformation can be achieved using various reducing agents.

Standard reduction conditions include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. evitachem.comresearchgate.net Another prominent method is catalytic hydrogenation, which offers a cleaner and often more efficient alternative. The choice of reducing agent and reaction conditions is crucial to ensure high yield and to avoid side reactions, such as the reduction of the pyrazole ring itself or hydrodefluorination.

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups to amines. researchgate.net This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. google.com For the reduction of 3-fluoro-4-nitro-1H-pyrazole, palladium on carbon (Pd/C) is a commonly used and effective catalyst. evitachem.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. fluorine1.ru

The selection of the catalyst, solvent, temperature, and hydrogen pressure are key parameters that must be optimized to achieve high chemoselectivity, ensuring the nitro group is reduced without affecting the fluorine substituent or the pyrazole ring. researchgate.net Other catalysts, such as platinum or nickel-based systems, can also be employed, although Pd/C often provides an excellent balance of reactivity and selectivity for this type of transformation. evitachem.comresearchgate.net

Table 3: Catalytic Systems for Nitro Group Reduction

Catalyst Hydrogen Source Typical Conditions Application Reference
Palladium on Carbon (Pd/C) H₂ gas Methanol, room temperature Reduction of nitro-pyrazoles evitachem.comfluorine1.ru
Iron (Fe) Acid (e.g., HCl, AcOH) Ethanol/Water Reduction of nitroaromatics evitachem.com
Tin(II) Chloride (SnCl₂) Concentrated HCl Room temperature or heating Reduction of nitro-pyrazoles researchgate.net

Reduction of Nitro-Substituted Fluoropyrazoles (e.g., 3-fluoro-4-nitro-1H-pyrazole)

Metal-mediated Reduction Pathways

A primary route to 4-aminopyrazoles is the chemical reduction of the corresponding 4-nitropyrazole precursors. This transformation is a cornerstone of heterocyclic chemistry, utilizing various metal-based reducing systems. The synthesis of this compound can be efficiently achieved by the reduction of its nitro precursor, 3-fluoro-4-nitro-1H-pyrazole. Common and effective metal-mediated methods include catalytic hydrogenation and reductions using metals in acidic media.

Catalytic Hydrogenation: This is one of the most widely used methods for nitro group reduction due to its clean reaction profile and high efficiency. Palladium on carbon (Pd/C) is a frequently employed catalyst. fujifilm.commdpi.com The reaction is typically performed under an atmosphere of hydrogen gas, often in a protic solvent like ethanol or methanol. This method is highly effective and often proceeds under mild conditions, providing high yields of the desired amine with water as the only byproduct. nih.gov The versatility of Pd/C also allows for transfer hydrogenation, using hydrogen donors like hydrazine hydrate or silanes, which can be advantageous for laboratory-scale synthesis. nih.govmdpi.com

Metal-Acid Systems: Stoichiometric reductions using metals in acidic conditions are classic and robust methods.

Iron in Acidic Media (Fe/HCl or Fe/AcOH): The reduction of aromatic nitro compounds with iron filings in the presence of hydrochloric or acetic acid is a well-established and cost-effective industrial method. vedantu.comallen.incommonorganicchemistry.comdoubtnut.com The reaction proceeds via single electron transfer from iron to the nitro group, with the acid serving to generate the active reducing species and protonate the resulting amine. While effective, this method generates significant iron sludge waste, posing environmental concerns. researchgate.net

Tin(II) Chloride (SnCl2): Stannous chloride in concentrated hydrochloric acid is another powerful reducing agent for nitroarenes, including nitropyrazoles. It is known for its high chemoselectivity, often leaving other reducible functional groups intact. The mechanism involves the transfer of electrons from Sn(II) to the nitro group.

The selection of a specific metal-mediated pathway depends on factors such as substrate tolerance to acidic conditions, desired chemoselectivity, scalability, and environmental considerations.

PrecursorMethodReagents & ConditionsSolventYieldRef. (Analogous)
3-Fluoro-4-nitro-1H-pyrazoleCatalytic HydrogenationH2 (1 atm), 10% Pd/C (catalytic amount), rt, 4-12 hEthanol/MethanolHigh nih.govmdpi.com
3-Fluoro-4-nitro-1H-pyrazoleMetal-Acid ReductionFe powder, HCl (conc.) or Acetic Acid, reflux, 2-6 hEthanol/WaterGood commonorganicchemistry.comdoubtnut.com
3-Fluoro-4-nitro-1H-pyrazoleMetal Salt ReductionSnCl2·2H2O, HCl (conc.), 0 °C to rt, 1-3 hEthanolHigh mdpi.com

Reductive Amination Protocols for Fluorinated Pyrazole Aldehydes/Ketones

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the direct conversion of a carbonyl group into an amine. For the synthesis of this compound, this strategy would involve the corresponding precursor, 3-fluoro-1H-pyrazole-4-carbaldehyde. The process occurs in two main stages: the initial formation of an imine intermediate via condensation of the aldehyde with an amine source (typically ammonia), followed by the in-situ reduction of the imine to the target primary amine. ineosopen.org

Several reducing agents are suitable for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their mildness and selectivity. STAB is often preferred as it is less toxic than cyanoborohydride reagents and is effective under mildly acidic conditions that favor imine formation without significantly reducing the starting aldehyde. ineosopen.org

The typical protocol involves dissolving the 3-fluoro-1H-pyrazole-4-carbaldehyde in a suitable aprotic solvent, such as dichloroethane (DCE) or tetrahydrofuran (B95107) (THF), followed by the addition of an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate, ammonium hydroxide) and the reducing agent. The reaction is generally carried out at room temperature and proceeds to completion to afford this compound in good yield.

PrecursorAmine SourceReducing AgentSolventYield (Typical)Ref. (Analogous)
3-Fluoro-1H-pyrazole-4-carbaldehydeAmmonium AcetateSodium TriacetoxyborohydrideDCE70-90% ineosopen.org
3-Fluoro-1H-pyrazole-4-carbaldehydeAmmonia in MethanolSodium Borohydride (B1222165)Methanol60-80% researchgate.net
3-Fluoro-1H-pyrazole-4-carbaldehydeAmmonium ChlorideSodium CyanoborohydrideMethanol70-85% umich.edu

Nucleophilic Amination and Amidation of Activated Pyrazole Systems

The direct introduction of an amino group onto the pyrazole ring via nucleophilic aromatic substitution (SNAr) is another viable synthetic pathway. This approach requires an activated pyrazole system, typically a pyrazole substituted with a good leaving group (e.g., a halogen such as Cl or Br) at the 4-position. The pyrazole ring, being an electron-deficient heterocycle, can be susceptible to nucleophilic attack, a tendency that is enhanced by the electron-withdrawing nature of the fluorine atom at the C3 position.

In this strategy, a precursor such as 4-bromo-3-fluoro-1H-pyrazole would be treated with a nucleophilic amine source. Ammonia itself can be used, often in a sealed vessel under pressure, or alternative reagents like sodium amide (NaNH2) or lithium bis(trimethylsilyl)amide (LiHMDS) can be employed under anhydrous conditions. Transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, also provide a powerful means for C-N bond formation, although they are more commonly applied in N-arylation reactions.

The reaction conditions for a successful SNAr amination would typically involve heating the halogenated precursor with the amine source in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to facilitate the substitution reaction.

Control of Regioselectivity and Stereochemistry in this compound Synthesis

The synthesis of substituted pyrazoles often yields a mixture of regioisomers. Controlling the placement of the fluoro and amino groups in this compound is critical and is determined by the choice of synthetic route and precursors. Stereochemistry is not a factor for the target molecule as it is achiral.

One of the most effective methods for ensuring the desired 3,4-substitution pattern is through the cyclization of specifically functionalized acyclic precursors. A highly regioselective route involves the reaction of an α-fluoro-β-ketonitrile with hydrazine. researchgate.net In this reaction, the hydrazine first condenses with the ketone carbonyl group. The subsequent intramolecular cyclization occurs via the nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, unequivocally establishing the 3-amino-4-fluoro substitution pattern. The position of the fluorine atom is predetermined by its location in the starting β-ketonitrile.

For example, the reaction of 2-fluoro-3-oxobutanenitrile with hydrazine hydrate will selectively yield 5-methyl-3-fluoro-1H-pyrazol-4-amine. The regiochemical outcome is governed by the distinct reactivity of the ketone and nitrile functional groups. This contrasts with syntheses starting from 1,3-dicarbonyl compounds, which can often lead to isomeric mixtures depending on which carbonyl group undergoes initial condensation with the hydrazine. mdpi.com Therefore, the use of precursors with differentiated reactivity, such as β-ketonitriles, is a key strategy for achieving high regioselectivity in the synthesis of substituted pyrazoles like this compound. researchgate.netdntb.gov.ua

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places increasing emphasis on sustainability and adherence to the principles of green chemistry. dovepress.com The synthesis of this compound can be made more environmentally benign by adopting greener methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. nih.govthieme-connect.com

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Replacing these with greener alternatives is a key goal. For the synthesis of pyrazoles, reactions performed "on water" have been shown to be highly efficient. thieme-connect.com Water is non-toxic, non-flammable, and inexpensive. The hydrophobic effect can sometimes accelerate reaction rates in aqueous media. Catalytic hydrogenation, a key step in converting a nitro precursor, can also be performed efficiently in water, often with the aid of surfactants, providing a sustainable alternative to organic solvents. nih.govrsc.org

Catalysis over Stoichiometric Reagents: The use of catalytic methods is inherently greener than using stoichiometric reagents, as it reduces waste. For instance, the catalytic hydrogenation of 3-fluoro-4-nitropyrazole using a small amount of Pd/C is superior from a green chemistry perspective to the use of stoichiometric iron or tin, which generate large quantities of metal waste. researchgate.net

Energy Efficiency: Alternative energy sources can reduce the carbon footprint of chemical synthesis. Microwave-assisted and ultrasound-irradiated syntheses have been successfully applied to the formation of pyrazole derivatives. nih.gov These methods often lead to dramatically reduced reaction times, increased yields, and can sometimes be performed under solvent-free conditions, further enhancing their green credentials.

By integrating these principles—such as performing a catalytic reduction of 3-fluoro-4-nitropyrazole in an aqueous system or using energy-efficient cyclization methods—the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing.

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Fluoro 1h Pyrazol 4 Amine

Reactions Centered on the Amine Functional Group

The 4-amino group, being a primary aromatic amine, exhibits characteristic nucleophilicity and can undergo a variety of classical amine reactions. These transformations are fundamental for elaborating the core structure and introducing diverse molecular scaffolds.

The lone pair of electrons on the nitrogen atom of the 4-amino group allows it to act as a nucleophile, readily participating in substitution reactions to form new nitrogen-carbon bonds.

N-Alkylation: Direct N-alkylation of the 4-amino group can be achieved using various alkylating agents. While methods requiring strong bases are common for pyrazole (B372694) N-H alkylation, the 4-amino group can be functionalized under different conditions, such as through Mitsunobu reactions with primary and secondary alcohols or via acid-catalyzed processes using electrophiles like trichloroacetimidates. researchgate.netsemanticscholar.org These reactions provide access to secondary and tertiary amines, significantly altering the steric and electronic properties of the substituent.

N-Acylation: The amine group reacts readily with acylating agents like acid chlorides, anhydrides, or activated esters to form the corresponding amides. ijarse.com These reactions are typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. This transformation is crucial for introducing carbonyl functionalities and is often used to synthesize precursors for further cyclization reactions or to modulate biological activity. Catalytic amounts of 4-aminopyridine (B3432731) or its derivatives have been shown to be effective in controlling the regioselectivity of acylation in related systems. nih.govfigshare.com

N-Arylation: The introduction of an aryl or heteroaryl group onto the 4-amino nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation using aryl boronic acids, a variant of the Ullmann condensation, is a well-established method for forming C-N bonds with amino-N-heterocycles. researchgate.netresearchgate.net This reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups on the aryl partner, providing a direct route to N-aryl-4-aminopyrazole derivatives.

TransformationReagent ClassTypical ConditionsProduct Type
N-Alkylation Alkyl Halides, AlcoholsBase (e.g., K₂CO₃), Mitsunobu (DEAD, PPh₃)Secondary/Tertiary Amine
N-Acylation Acyl Chlorides, AnhydridesBase (e.g., Et₃N, Pyridine)Amide
N-Arylation Aryl Boronic AcidsCopper Catalyst (e.g., Cu(OAc)₂)Secondary Arylamine

As a primary amine, 3-fluoro-1H-pyrazol-4-amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by the elimination of water. ijarse.comnih.gov

The reaction is versatile, accommodating a wide range of aromatic and aliphatic carbonyl compounds. ijarse.comnih.gov The resulting C=N double bond of the imine is itself a functional group that can undergo further transformations. A key subsequent reaction is the reduction of the imine to a secondary amine using reducing agents such as sodium borohydride (B1222165) (NaBH₄). This two-step process, known as reductive amination, is a powerful method for forming N-alkyl bonds.

Carbonyl ReactantProduct (Imine)Subsequent Product (Amine)
BenzaldehydeN-(phenylmethylidene)-3-fluoro-1H-pyrazol-4-amineN-benzyl-3-fluoro-1H-pyrazol-4-amine
AcetoneN-(propan-2-ylidene)-3-fluoro-1H-pyrazol-4-amineN-isopropyl-3-fluoro-1H-pyrazol-4-amine
CyclohexanoneN-cyclohexylidene-3-fluoro-1H-pyrazol-4-amineN-cyclohexyl-3-fluoro-1H-pyrazol-4-amine

The 4-amino group can be converted into a pyrazole-4-diazonium salt through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). researchgate.netorganic-chemistry.orgtu-clausthal.de This diazotization reaction transforms the amino group into an excellent leaving group (N₂), which can then be displaced by a wide variety of nucleophiles.

This pathway opens up access to a broad spectrum of 4-substituted pyrazoles that are otherwise difficult to synthesize directly. Key transformations of the diazonium salt include:

Sandmeyer-type Reactions: In the presence of copper(I) salts (CuCl, CuBr, CuCN), the diazonium group can be replaced by chloro, bromo, and cyano groups, respectively.

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) (BF₄⁻) salt introduces a fluorine atom at the C4 position.

Hydrolysis: Gently warming the acidic solution of the diazonium salt leads to its replacement by a hydroxyl group, yielding the corresponding 4-hydroxypyrazole.

Azo Coupling: The pyrazolediazonium ion is an electrophile and can attack electron-rich aromatic rings, such as phenols and anilines, in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. researchgate.nettu-clausthal.de

Reaction NameReagentsC4-Substituent Introduced
SandmeyerCuCl / HCl-Cl
SandmeyerCuBr / HBr-Br
SandmeyerCuCN / KCN-CN
HydrolysisH₂O, Δ-OH
Azo CouplingPhenol or Aniline-N=N-Ar

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, but its reactivity is significantly modulated by the substituents at the C3 and C4 positions. The fluorine atom and the amino group exert strong, often opposing, electronic effects that influence the outcomes of both nucleophilic and electrophilic substitution reactions on the ring itself.

The carbon-fluorine bond is strong; however, a fluorine atom attached to an electron-deficient aromatic or heteroaromatic ring can act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The pyrazole ring, being a π-deficient heterocycle, can facilitate such reactions. For SNAr to occur, the ring must be able to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

In this compound, the fluorine atom at C3 is positioned to be displaced by strong nucleophiles. While the electron-donating amino group at C4 may partially deactivate the ring towards nucleophilic attack, the inherent electron-withdrawing nature of the pyrazole nitrogens can still permit substitution. Reactions with potent nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, or amines under heating could lead to the displacement of the fluoride (B91410) ion. researchgate.net This pathway provides a route to 3-alkoxy-, 3-thioalkyl-, and 3-amino-substituted pyrazoles.

Electrophilic aromatic substitution on the pyrazole ring is highly dependent on the directing effects of existing substituents. The C4 position is generally the most susceptible to electrophilic attack in unsubstituted pyrazoles. scribd.com However, in this compound, this position is already occupied.

The reactivity of the remaining C5 position is governed by the combined influence of the C3-fluoro and C4-amino groups:

4-Amino Group: The -NH₂ group is a powerful activating group and is ortho-, para-directing. It strongly donates electron density to the ring via resonance, increasing its nucleophilicity. Relative to the C4 position, the C3 and C5 positions are ortho.

3-Fluoro Group: The -F atom is a deactivating group due to its strong inductive electron withdrawal but is also ortho-, para-directing due to resonance donation from its lone pairs.

The activating effect of the amino group is dominant and will strongly direct incoming electrophiles to the C5 position. Therefore, reactions such as halogenation are expected to occur selectively at C5. For instance, treatment with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield 5-bromo- or 5-chloro-3-fluoro-1H-pyrazol-4-amine, respectively. researchgate.netbeilstein-archives.orgbeilstein-archives.org

ReactionReagentExpected Product
BrominationNBS, MeCN5-Bromo-3-fluoro-1H-pyrazol-4-amine
ChlorinationNCS, MeCN5-Chloro-3-fluoro-1H-pyrazol-4-amine
IodinationNIS, MeCN5-Iodo-3-fluoro-1H-pyrazol-4-amine

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The presence of both an amino group and a heterocyclic scaffold makes this compound a versatile substrate for C-N and C-C bond-forming reactions. Transition-metal catalysis, particularly with palladium, is a powerful tool for functionalizing such molecules. rsc.org

Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating C-C bonds, typically between an organoboron compound and an organic halide or triflate. libretexts.org For a derivative of this compound, such as a halogenated version (e.g., 4-amino-5-bromo-3-fluoropyrazole), the Suzuki-Miyaura coupling would enable the introduction of various aryl or heteroaryl substituents. The reaction generally proceeds under mild conditions, though challenges can arise with nitrogen-rich heterocycles due to potential catalyst inhibition by the free amino or pyrazole N-H groups. nih.govnih.gov Specific catalyst systems, often employing bulky phosphine (B1218219) ligands, have been developed to overcome these issues and effectively couple unprotected nitrogen-containing heterocycles. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds between an aryl halide or pseudohalide and an amine. wikipedia.orgnih.gov The 4-amino group of this compound can act as the nucleophilic partner, coupling with a range of aryl or heteroaryl halides. This transformation provides a direct route to N-aryl-4-aminopyrazole derivatives. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.orgnih.gov While direct examples involving this compound are specific to proprietary synthesis, the general applicability to 4-aminopyrazoles is well-established. nih.gov

The table below summarizes typical conditions and components for these cross-coupling reactions as applied to pyrazole scaffolds.

ReactionTypical SubstratesCatalyst System (Precatalyst/Ligand)BaseSolventGeneral Conditions
Suzuki-Miyaura CouplingHalogenated Pyrazole + Arylboronic AcidPd(OAc)2 / XPhos or PdCl2(PPh3)2K3PO4 or Na2CO3Dioxane/H2O or TolueneInert atmosphere, elevated temperature (e.g., 60-110 °C)
Buchwald-Hartwig AminationAminopyrazole + Aryl HalidePd(OAc)2 / X-Phos or Pd2(dba)3 / BINAPCs2CO3 or KOtBuToluene or DioxaneInert atmosphere, elevated temperature (e.g., 80-110 °C)

Intramolecular Cyclization and Rearrangement Processes

The adjacent amino and pyrazole N-H groups in this compound make it an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems. A primary example is the synthesis of pyrazolo[3,4-d]pyrimidines, a scaffold of significant interest in medicinal chemistry due to its structural similarity to the purine (B94841) ring system. rsc.orgnih.gov

The typical pathway involves the reaction of the 4-amino group with a suitable dielectrophilic partner, such as a β-ketoester or a Vilsmeier reagent, followed by cyclization. mdpi.com For instance, condensation with an N,N-disubstituted amide in the presence of a Vilsmeier reagent (e.g., generated from PBr₃ and DMF) can lead to the formation of a formamidine (B1211174) intermediate, which then undergoes intramolecular cyclization upon treatment with a base to yield the pyrazolo[3,4-d]pyrimidine core. mdpi.com This transformation effectively builds a pyrimidine (B1678525) ring onto the pyrazole framework.

Rearrangement processes, such as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, have been observed in related pyrazole systems, particularly those bearing nitro groups. researchgate.net While not directly documented for this compound itself, such pathways highlight the potential for complex skeletal transformations under specific nucleophilic conditions. These reactions involve the initial addition of a nucleophile to the pyrazole ring, leading to ring cleavage followed by recyclization to form a new heterocyclic structure. researchgate.net

The table below outlines a representative cyclization pathway.

Reaction TypeStarting MaterialReagentsIntermediateProduct
Pyrazolo[3,4-d]pyrimidine Synthesis4-Aminopyrazole Derivative1. Vilsmeier Reagent (e.g., DMF/PBr3) 2. Hexamethyldisilazane (Base)4-(Iminomethyl)-1H-pyrazol-5-yl-formamidinePyrazolo[3,4-d]pyrimidine

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes.

Cross-Coupling Mechanisms: The catalytic cycles for both Suzuki-Miyaura and Buchwald-Hartwig reactions are well-studied. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (e.g., bromopyrazole) to a low-valent palladium(0) complex, forming a Pd(II) species. acs.org

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki coupling, the organoboron species transfers its organic group to the palladium center in a step facilitated by a base. libretexts.org In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: This is the final step where the two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. acs.org

Intramolecular Cyclization Mechanism: The formation of pyrazolo[3,4-d]pyrimidines from 4-aminopyrazoles has been mechanistically investigated. Studies support a pathway involving the initial formation of a Vilsmeier-type amidine at the 5-position of the pyrazole ring. mdpi.com This is followed by an imination reaction involving the 4-amino group and another molecule of the Vilsmeier reagent or a related species. The resulting intermediate, a 4-(iminomethyl)-1H-pyrazol-5-yl-formamidine equivalent, then undergoes base-promoted intramolecular heterocyclization to close the pyrimidine ring. mdpi.com Experimental studies have successfully trapped and converted proposed intermediates, lending strong support to this stepwise mechanism. mdpi.com

The fluorine substituent at the 3-position is expected to influence these reactions electronically. As a strongly electronegative element, it withdraws electron density from the pyrazole ring, which can affect the nucleophilicity of the amino group and the susceptibility of the ring to certain transformations. olemiss.edu This electronic effect can modulate reaction rates and, in some cases, the regioselectivity of the transformations.

Advanced Derivatives and Analogues of 3 Fluoro 1h Pyrazol 4 Amine

Synthesis of Pyrazole-Fused Heterocyclic Systems Utilizing 3-Fluoro-1H-pyrazol-4-amine

The bifunctional nature of this compound, possessing both a nucleophilic amino group and adjacent ring nitrogen, makes it an ideal precursor for the construction of fused heterocyclic systems. This is typically achieved through cyclocondensation reactions with appropriate bifunctional electrophiles.

Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established transformation of aminopyrazoles. This is generally accomplished through the reaction of the aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent. In a typical reaction, this compound would be reacted with a 1,3-dicarbonyl compound, such as acetylacetone or diethyl malonate, under acidic or thermal conditions. The reaction proceeds via an initial condensation of the amino group with one of the carbonyl functionalities, followed by an intramolecular cyclization involving the pyrazole (B372694) ring nitrogen and the second carbonyl group, ultimately leading to the formation of the pyrazolo[1,5-a]pyrimidine core. The fluorine substituent at the 3-position of the pyrazole ring is expected to influence the electronic properties of the resulting fused system.

While specific examples detailing the use of this compound in the synthesis of pyrazolo[1,5-a]pyrimidines are not abundant in the readily available literature, the general synthetic strategies are well-documented for other aminopyrazole derivatives. researchgate.netnih.govresearchgate.net These methods include one-pot, three-component reactions and microwave-assisted syntheses to enhance reaction rates and yields. nih.gov

Table 1: General Conditions for the Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles

Reagent Catalyst/Solvent Conditions Reference
β-Diketones Acetic acid Reflux nih.govresearchgate.net
β-Ketoesters H2SO4/AcOH Room Temp researchgate.net
Enaminones K2S2O8 - nih.gov

Other Condensed Ring Systems

Beyond pyrazolo[1,5-a]pyrimidines, this compound can be utilized to synthesize other fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. The construction of the pyrazolo[3,4-b]pyridine scaffold often involves the reaction of an aminopyrazole with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or through multicomponent reactions. mdpi.commdpi.comresearchgate.net For instance, the reaction of this compound with an α,β-unsaturated ketone would proceed via a Michael addition of the exocyclic amino group to the enone, followed by cyclization and dehydration to form the fused pyridine ring. The regioselectivity of such reactions can often be controlled by the nature of the substituents on both the aminopyrazole and the carbonyl compound. mdpi.com

N-Substitution Patterns on the Pyrazole Nitrogen Atoms

The pyrazole ring of this compound contains two nitrogen atoms, both of which are potential sites for substitution, typically alkylation or arylation. The regioselectivity of these reactions is a key consideration in the synthesis of N-substituted derivatives.

Direct N-alkylation of pyrazoles often leads to a mixture of N1 and N2 isomers, with the product ratio being influenced by steric and electronic factors, as well as the reaction conditions. acs.org Common alkylating agents include alkyl halides and sulfates, and the reactions are typically carried out in the presence of a base to deprotonate the pyrazole nitrogen. For unsymmetrical pyrazoles like this compound, the substitution pattern can be complex.

N-arylation of pyrazoles can be achieved through methods such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the pyrazole with an aryl halide or triflate. This method offers a versatile route to a wide range of N-arylpyrazole derivatives. Copper-catalyzed N-arylation reactions are also commonly employed.

Diverse Substitutions on the Amino Group

The exocyclic amino group of this compound is a versatile handle for the introduction of a wide array of functional groups through various chemical transformations.

Acylation and Sulfonylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Reductive Amination: Reductive amination provides a powerful method for the N-alkylation of the amino group. This two-step, one-pot procedure involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride.

Incorporation into Polyfluorinated Pyrazole Architectures

The fluorine atom already present in this compound makes it a valuable building block for the synthesis of more extensively fluorinated pyrazole architectures. The introduction of additional fluorine atoms or fluoroalkyl groups can significantly alter the physicochemical and biological properties of the resulting molecules.

The synthesis of polyfluorinated pyrazoles can be approached in several ways. One strategy involves the use of fluorinated building blocks in the initial pyrazole synthesis. For instance, condensing a polyfluorinated 1,3-dicarbonyl compound with hydrazine (B178648) can lead to pyrazoles with multiple fluorine substituents. researchgate.netbohrium.com

Alternatively, direct fluorination of a pre-formed pyrazole ring can be employed, although this can sometimes lead to issues with regioselectivity. More commonly, functional groups on the pyrazole ring are used as handles for the introduction of fluoroalkyl groups. For example, the amino group of this compound could potentially be diazotized and subsequently converted to other functionalities that can then be used to introduce perfluoroalkyl chains. nih.gov

Table 2: Common Compound Names Mentioned in the Article

Compound Name
This compound
Acetylacetone
Diethyl malonate

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra is essential for the definitive assignment of the molecular structure of 3-fluoro-1H-pyrazol-4-amine. However, specific experimental data is not available.

Proton (¹H) NMR Studies of Pyrazole (B372694) and Amino Protons

A ¹H NMR spectrum would be expected to show distinct signals for the pyrazole ring proton and the protons of the amino group. The chemical shifts and coupling patterns would provide crucial information about their electronic environment and spatial relationships.

Carbon (¹³C) NMR Analysis of Ring and Substituent Carbons

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their hybridization states. The chemical shifts would be influenced by the electronegative fluorine and nitrogen atoms.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of the fluorine atom. The chemical shift would provide information about the electronic effects of the pyrazole ring and the amino group on the fluorine atom.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques would be invaluable for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial proximity of atoms within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.

Analysis of Characteristic Functional Group Frequencies

The IR and Raman spectra would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the amino group, as well as vibrations associated with the C-F bond and the pyrazole ring.

Conformational Insights from Vibrational Modes

Theoretical and experimental studies on related pyrazole compounds, such as 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, have demonstrated the utility of vibrational analysis in identifying stable conformers. scite.ai For this compound, key vibrational modes would include the N-H stretching and bending frequencies of the amine group and the pyrazole ring, C-N stretching, C-C stretching, and the C-F stretching vibrations.

The position and intensity of the N-H stretching bands would be particularly sensitive to hydrogen bonding interactions, providing clues about the intermolecular associations in the solid state or in solution. The C-F stretching frequency, typically found in the range of 1000-1400 cm⁻¹, would be a characteristic feature of the spectrum. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies of different possible conformers. scite.ai By comparing the calculated spectra with experimental data (when available), the most stable conformation in a given environment can be determined. For instance, studies on other pyrazole derivatives have successfully used DFT calculations to assign vibrational modes and understand conformational stability. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₃H₄FN₃.

Table 1: Theoretical Exact Mass of this compound

Compound Molecular Formula Theoretical Exact Mass (m/z)

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to the theoretical value would confirm the elemental composition of the molecule. While specific experimental HRMS data for this compound is not documented in the reviewed literature, the technique is routinely applied for the characterization of novel fluorinated pyrazoles. jetir.orgresearchgate.net

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation pathways of the molecule. The fragmentation pattern is characteristic of the compound's structure and can help in its identification. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as HCN, N₂, and HF. The stability of the pyrazole ring might lead to characteristic ring-opening and fragmentation patterns. Studies on the fragmentation of other pyrazole-containing compounds, like omeprazole (B731) and its derivatives, have revealed complex rearrangement and cleavage mechanisms, although these are more complex molecules. acs.org The fragmentation of this compound would be expected to be more straightforward, with initial cleavages likely occurring at the C-F and C-NH₂ bonds, as well as fission of the pyrazole ring.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Although a crystal structure for this compound has not been reported, extensive crystallographic studies on the closely related compound, 4-fluoro-1H-pyrazole, offer significant insights into the potential solid-state architecture and intermolecular interactions.

X-ray diffraction studies on 4-fluoro-1H-pyrazole revealed that it crystallizes in the triclinic space group P-1. nih.govthieme-connect.de The asymmetric unit contains two crystallographically unique molecules. nih.govthieme-connect.deacs.org A defining feature of the crystal structure of 4-fluoro-1H-pyrazole is the formation of one-dimensional chains through intermolecular N—H···N hydrogen bonds. nih.govthieme-connect.de This is in contrast to its chloro and bromo analogues, which form trimeric supramolecular motifs. nih.govresearchgate.net

Table 2: Crystallographic Data for the Related Compound 4-fluoro-1H-pyrazole

Parameter 4-fluoro-1H-pyrazole nih.govthieme-connect.de
Crystal System Triclinic
Space Group P-1
Molecules per Asymmetric Unit (Z') 2
Key Intermolecular Interaction N—H···N hydrogen bonds

In-situ Spectroscopic Monitoring of Reaction Progress

The synthesis of pyrazole derivatives often involves multi-step reactions, and the ability to monitor the reaction progress in real-time is crucial for optimization and control. In-situ spectroscopic techniques, such as FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose.

While there are no specific reports on the in-situ monitoring of the synthesis of this compound, the principles can be applied. For instance, if the synthesis involves the cyclization of a precursor, in-situ FTIR could be used to follow the disappearance of the characteristic vibrational bands of the starting materials and the appearance of bands corresponding to the pyrazole ring and the C-F bond of the product. This would allow for the determination of reaction kinetics and the identification of any transient intermediates.

Similarly, in-situ NMR spectroscopy, particularly ¹⁹F NMR, would be highly effective for monitoring the formation of fluorinated pyrazoles. nih.gov The appearance and increase in the intensity of the ¹⁹F NMR signal corresponding to this compound would provide a direct measure of its formation. This technique has been successfully used to monitor the photoisomerization of fluorinated phenylazopyrazoles and the conversion of starting materials in the synthesis of other fluorinated pyrazoles. nih.govnih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR a clean and quantitative method for reaction monitoring in fluorinated systems.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations to Explore Dynamic Behavior

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular dynamics (MD) simulation studies focused on 3-fluoro-1H-pyrazol-4-amine. While MD simulations are a powerful tool for understanding the dynamic behavior and its influence on the chemical reactivity of molecules, it appears that this particular compound has not yet been the subject of such specific investigations.

Computational studies on other pyrazole (B372694) derivatives have utilized molecular dynamics simulations to explore various aspects of their behavior. For instance, simulations have been employed to:

Investigate the stability of pyrazole-based compounds when interacting with biological macromolecules, such as proteins.

Analyze intermolecular interactions in the crystalline state.

Explore the conformational landscape of flexible pyrazole derivatives.

These studies highlight the potential of MD simulations to provide valuable insights into the structure-reactivity relationships of pyrazole compounds. However, without specific studies on this compound, any discussion on its dynamic behavior and the subsequent impact on its chemical reactivity would be purely speculative. Further computational research is required to elucidate these aspects for this specific molecule.

Strategic Applications of 3 Fluoro 1h Pyrazol 4 Amine As a Versatile Synthetic Building Block

Fabrication of Complex Heterocyclic Systems with Defined Regiochemistry

The inherent structure of 3-fluoro-1H-pyrazol-4-amine, featuring a nucleophilic amine group adjacent to a ring nitrogen, makes it an ideal precursor for the synthesis of fused heterocyclic systems. This arrangement allows for regioselective reactions with 1,3-dielectrophilic reagents to construct bicyclic structures of significant biological importance, most notably pyrazolo[3,4-d]pyrimidines. ekb.eg This class of compounds is recognized as a "privileged scaffold" due to its presence in numerous molecules with therapeutic potential, including kinase inhibitors for cancer therapy. nih.gov

The synthesis typically involves the condensation of the aminopyrazole with various carbonyl compounds or their equivalents. The reaction proceeds in a predictable manner, where the exocyclic amine and the adjacent N1-H or N2-H of the pyrazole (B372694) ring react to form the fused pyrimidine (B1678525) ring. The fluorine atom at the 3-position remains a stable substituent, imparting its unique electronic properties to the final heterocyclic system. The use of green synthesis methods, such as microwave-assisted reactions, has been shown to be effective in preparing such derivatives efficiently. nih.gov

Table 1: Synthesis of Fused Heterocycles from Aminopyrazole Precursors
Aminopyrazole ReactantCo-reactant (1,3-Dielectrophile)Resulting Heterocyclic SystemSignificance
This compoundβ-KetoestersFluorinated Pyrazolo[3,4-d]pyrimidin-4-oneCore structure for kinase inhibitors
5-aminopyrazole derivatives1,3-DiketonesSubstituted 1H-Pyrazolo[3,4-b]pyridinesScaffolds with diverse biomedical applications mdpi.com
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrileUrea4-Amino-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-oneDemonstrates potential for targeted cancer therapy nih.gov
3-aminopyrazoleDiethyl 2-(ethoxymethylene)malonateEthyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylateKey intermediate for various functionalized pyrazolopyridines mdpi.com

Integration into Fluorine-Containing Organic Materials with Tailored Electronic Properties

The introduction of fluorine into organic molecules profoundly alters their electronic characteristics, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The strong electron-withdrawing nature of the fluorine atom in this compound can be leveraged to fine-tune the optoelectronic properties of larger conjugated systems for applications in materials science.

When integrated into organic semiconductors, the fluoro-pyrazole moiety can enhance electron affinity and improve stability. Research into related pyrazole-quinoline heterojunctions has demonstrated their potential in photovoltaic applications. researchgate.net These materials exhibit favorable properties for use in optoelectronic devices, including diodes and photodetectors. researchgate.net The ability of the fluorine atom to modulate intramolecular charge transfer and influence molecular packing makes this compound a strategic component for designing organic materials with specific, tailored electronic and photophysical properties. The introduction of a CF3 group, a common fluoroalkyl moiety, is known to enhance metabolic stability and the ability of molecules to permeate biological membranes, a principle that also applies to material design for stability and interfacing. mdpi.com

Table 2: Influence of Fluorination on Properties of Organic Materials
PropertyEffect of Incorporating Fluoro-Pyrazole MoietyApplication Area
Band Gap EnergyCan be tuned; often widened, leading to blue-shifted absorptionOrganic Light-Emitting Diodes (OLEDs), Photovoltaics researchgate.net
Electron AffinityIncreased due to the inductive effect of fluorinen-type Organic Semiconductors, Electron Transport Layers
PhotostabilityGenerally enhanced due to the strength of the C-F bondDurable Organic Electronics, Fluorescent Probes researchgate.net
Solubility & MorphologyModified, affecting thin-film formation and device performancePrintable Electronics, Organic Field-Effect Transistors (OFETs)

Role in the Design and Synthesis of Novel Ligands for Coordination Chemistry

Pyrazole derivatives are renowned for their extensive use as ligands in coordination chemistry, owing to the ability of their nitrogen atoms to bind effectively to a wide range of metal ions. researchgate.netacs.org this compound offers multiple coordination sites: the two adjacent nitrogen atoms of the pyrazole ring and the exocyclic amine group. This arrangement allows it to act as a bidentate or even a bridging ligand, facilitating the construction of both mononuclear and polynuclear metal complexes. nih.govresearchgate.net

The presence of the fluorine atom serves as a subtle yet powerful tool for modulating the electronic properties of the ligand. Its electron-withdrawing effect decreases the basicity of the nearby nitrogen atoms, which in turn influences the stability, redox potential, and catalytic activity of the resulting metal complexes. acs.org This allows for the rational design of catalysts and functional materials where the metal center's properties are fine-tuned by the ligand's electronic environment. Coordination complexes derived from pyrazole-based ligands have been synthesized with various metals, including cobalt, nickel, copper, and zinc, forming diverse structures with interesting magnetic and catalytic properties. rsc.orgnih.gov

Table 3: Potential Coordination Chemistry of this compound
Metal Ion (Example)Potential Coordination ModeEffect of Fluorine SubstituentPotential Application
Copper(II)Bidentate (N-amine, N-pyrazole)Modulates redox potential of the Cu(II)/Cu(I) coupleCatalysis (e.g., oxidation reactions)
Zinc(II)Bidentate or BridgingInfluences Lewis acidity of the metal centerLuminescent sensors, polymerization catalysts
Cobalt(II)/(III)Bidentate, forming octahedral complexesAffects spin state and magnetic properties acs.orgMagnetic materials, bioinorganic model systems nih.gov
Palladium(II)Bidentate chelationStabilizes the complex and fine-tunes catalytic activityCross-coupling reactions acs.org

Contribution to the Development of Innovative Synthetic Methodologies

Beyond its role as a simple starting material, this compound and related fluorinated pyrazoles are central to the development of novel and more efficient synthetic methodologies. The presence of multiple, distinct reactive sites on a single, compact scaffold enables the design of elegant one-pot, multi-component, or sequential reactions. nih.gov These advanced synthetic strategies are highly valued for their ability to build molecular complexity rapidly while minimizing waste and purification steps, aligning with the principles of green chemistry. researchgate.net

For instance, methodologies have been developed for the sequential functionalization of fluorinated pyrazole cores. researchgate.net A reaction sequence might involve an initial N-alkylation or N-arylation, followed by a transition-metal-catalyzed cross-coupling reaction at a different position on the ring. The development of a one-pot, three-step synthesis of complex pyrazolyl-triazoles from a trifluoromethyl-pyrazole precursor, involving sequential Sonogashira coupling, desilylation, and cycloaddition, highlights the utility of such building blocks in creating innovative synthetic pathways. researchgate.net These methods provide access to novel chemical space that would be difficult to reach through traditional, stepwise synthesis. enamine.net

Table 4: Example of an Innovative Synthetic Methodology
Methodology StepReaction TypeReagents & Conditions (Illustrative)Purpose
Step 1Sonogashira Cross-CouplingBromo-fluoropyrazole, terminal alkyne, Pd/Cu catalyst, baseIntroduces an alkyne functional group researchgate.net
Step 2Deprotection/DesilylationIf using a silyl-protected alkyne, TBAF or K₂CO₃Generates a free terminal alkyne
Step 3Azide-Alkyne Cycloaddition (CuAAC)Organic azide, Cu(I) catalystForms a triazole ring fused or linked to the pyrazole core researchgate.net
Overall Process One-pot sequential reaction to build complex heterocycles efficiently

Future Research Trajectories and Interdisciplinary Perspectives

Development of Next-Generation Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is a major driver in modern synthetic chemistry. For fluorinated pyrazoles like 3-fluoro-1H-pyrazol-4-amine, future research will prioritize the development of sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key research directions include:

One-Pot Syntheses: Expanding on current one-pot protocols, which combine multiple reaction steps into a single operation, will be a significant focus. researchgate.net This approach has already shown success in the synthesis of related 3-(polyfluoroalkyl)pyrazol-4-amines by reducing the need for isolating intermediate compounds, thus saving time, reagents, and minimizing waste. researchgate.net

Catalytic Methods: The exploration of novel catalytic systems, including photoredox and electrochemical catalysis, offers a promising avenue for activating simple precursors under mild conditions. mdpi.com These methods can reduce the reliance on harsh reagents and high temperatures often associated with traditional synthetic routes.

Flow Chemistry: The implementation of continuous flow technologies can offer superior control over reaction parameters, enhance safety, and allow for easier scalability. This approach is particularly well-suited for optimizing multi-step syntheses and can lead to higher yields and purities.

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes could provide highly selective and environmentally benign pathways to this compound and its analogues.

Synthesis StrategyAdvantagesPotential for this compound
One-Pot Synthesis Reduces waste, saves time and reagents. researchgate.netDevelopment of streamlined processes from simple starting materials.
Photoredox Catalysis Utilizes visible light, mild reaction conditions. mdpi.comEnables novel C-F and C-N bond formations.
Flow Chemistry Enhanced safety, scalability, and process control.Optimization of reaction conditions for higher yield and purity.
Biocatalysis High selectivity, environmentally friendly.Enantioselective synthesis of chiral pyrazole (B372694) derivatives.

Uncovering Unexplored Reactivity Manifolds

While the pyrazole core is well-studied, the presence of both a fluorine atom and an amine group in this compound presents unique opportunities for exploring novel chemical transformations. Future studies will aim to harness this distinct reactivity to create a diverse range of functionalized molecules.

Potential areas of investigation include:

Selective Functionalization: Developing methods for the selective functionalization of the C-5 position and the N-1 position of the pyrazole ring will be crucial for creating diverse libraries of compounds. This could involve directed metalation, cross-coupling reactions, or other modern synthetic techniques.

Cycloaddition Reactions: The pyrazole ring can participate in various cycloaddition reactions. Investigating the reactivity of this compound as a diene or dienophile in Diels-Alder reactions could lead to the synthesis of novel fused heterocyclic systems. mdpi.com

Derivatization of the Amino Group: The primary amine at the C-4 position serves as a versatile handle for a wide array of chemical modifications, including acylation, alkylation, and the formation of Schiff bases, leading to a vast number of derivatives with potentially unique properties.

Fluorine as a Directing Group: The influence of the C-3 fluorine atom on the regioselectivity of electrophilic and nucleophilic substitution reactions on the pyrazole ring is an area ripe for exploration.

Advanced Computational Design of Functionalized Analogues

Computational chemistry has become an essential tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. eurasianjournals.com For this compound, computational methods will be instrumental in guiding the synthesis of new analogues with enhanced biological activity or material properties.

Future research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activities. nih.govnih.gov This allows for the prediction of the potency of newly designed compounds before their synthesis.

Molecular Docking Simulations: These simulations can predict the binding modes of this compound derivatives within the active sites of biological targets, such as enzymes or receptors. rsc.orgnih.gov This provides crucial insights for designing more potent and selective inhibitors.

Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. eurasianjournals.com This fundamental understanding can aid in predicting reaction outcomes and designing molecules with specific electronic properties.

Machine Learning and AI: The integration of machine learning algorithms can accelerate the discovery of new pyrazole derivatives by analyzing large datasets of chemical structures and biological activities to identify promising lead compounds. eurasianjournals.com

Computational MethodApplicationExpected Outcome
QSAR Predict biological activity based on structure. nih.govnih.govIdentification of key structural features for enhanced potency.
Molecular Docking Simulate ligand-protein binding. rsc.orgDesign of selective inhibitors for specific biological targets.
DFT Calculations Analyze electronic structure and reactivity. eurasianjournals.comPrediction of reaction mechanisms and molecular properties.
Machine Learning High-throughput screening of virtual libraries. eurasianjournals.comRapid identification of novel drug candidates.

In-depth Spectroscopic Investigations for Enhanced Structural Insights

A thorough understanding of the structural and electronic properties of this compound is fundamental to its application. Advanced spectroscopic techniques, coupled with computational analysis, will provide a more detailed picture of its molecular architecture and intermolecular interactions.

Areas for future investigation include:

Advanced NMR Spectroscopy: The use of two-dimensional NMR techniques (COSY, HSQC, HMBC) and solid-state NMR will provide unambiguous assignment of all proton, carbon, and nitrogen signals, and offer insights into the molecule's conformation and dynamics in solution and the solid state.

X-ray Crystallography: Obtaining high-resolution single-crystal X-ray diffraction data is crucial for determining the precise three-dimensional structure of this compound and its derivatives. nih.gov This information is invaluable for understanding packing interactions in the solid state and for validating computational models.

Hirshfeld Surface Analysis: This technique, derived from X-ray crystallography data, can be used to visualize and quantify intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly in the crystal lattice. nih.gov

Vibrational Spectroscopy: In-depth analysis of Infrared (IR) and Raman spectra, supported by DFT calculations, can provide detailed information about the vibrational modes of the molecule and the nature of its chemical bonds.

Potential Contributions to Emerging Areas of Synthetic Organic Chemistry

The unique structural and electronic properties of this compound make it a valuable building block for various emerging fields within synthetic organic chemistry. Its ability to serve as a scaffold for creating complex molecules with tailored properties opens up numerous possibilities.

Potential contributions include:

Medicinal Chemistry: Fluorinated pyrazoles are important pharmacophores in drug discovery. acs.orgnih.gov The this compound scaffold can be used to develop novel therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and anticancer compounds. rsc.orgnih.gov

Agrochemicals: The pyrazole ring is a common feature in many commercially successful pesticides and herbicides. nih.gov Derivatives of this compound could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

Materials Science: Pyrazole-based compounds have been investigated for their applications in coordination chemistry and as organic light-emitting diodes (OLEDs). The introduction of a fluorine atom can modulate the electronic and photophysical properties of these materials, potentially leading to new applications in electronics and optics.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amine and pyrazole nitrogens, along with the potential for halogen bonding involving the fluorine atom, make this compound an interesting building block for the construction of complex supramolecular architectures.

Q & A

Q. What are the established synthetic routes for 3-fluoro-1H-pyrazol-4-amine, and what are their key reaction conditions?

this compound is typically synthesized via catalytic hydrogenation of nitro-substituted precursors. For example, 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine is reduced using 10% palladium on carbon under hydrogen pressure (40 psi) in ethanol/ethyl acetate, yielding the amine product with ~74% efficiency . Alternative methods involve multi-step condensation reactions, such as coupling hydrazine derivatives with fluorinated ketones under reflux conditions, followed by purification via crystallization . Key parameters include solvent selection (ethanol, THF), temperature (reflux at 80–100°C), and catalyst loading (e.g., 5–10% Pd/C).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the amine’s structure. For instance, 1^1H NMR (400 MHz, CDCl3_3) shows distinct peaks for aromatic protons (δ 8.6–7.4 ppm) and NH2_2 groups (broad singlet, δ ~4.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–F bond: ~1.34 Å, N–C–N angles: ~120°) and confirms regiochemistry in pyrazole derivatives .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 142.04) .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., bond lengths vs. computational predictions) be resolved?

Discrepancies between experimental (X-ray) and computational (DFT) data for pyrazole derivatives often arise from crystal packing effects or solvent interactions. For example, density-functional theory (DFT) using the B3LYP functional may predict longer C–F bonds (~1.38 Å) than crystallographic measurements (~1.34 Å) . To resolve this:

  • Perform periodic DFT calculations incorporating crystal lattice parameters.
  • Compare solvent-free (gas-phase) vs. solvated computational models.
  • Validate with neutron diffraction for precise hydrogen positioning .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Catalyst Optimization : Replace Pd/C with Pd(OH)2_2 (Pearlman’s catalyst) for milder hydrogenation conditions, reducing side reactions .
  • Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., 30 minutes vs. 10 hours under reflux) while maintaining >90% purity .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during halogenation steps, improving regioselectivity .

Q. How does fluorination at the pyrazole C3 position influence biological activity?

Fluorination enhances lipophilicity and metabolic stability, critical for antimicrobial and kinase-inhibitor applications. For example:

  • Antimicrobial Activity : Fluorine increases membrane penetration, as seen in pyrazole derivatives with MIC values of 2–8 µg/mL against S. aureus .
  • Kinase Binding : Fluorine’s electronegativity modulates hydrogen-bonding interactions with ATP-binding pockets (e.g., IC50_{50} < 100 nM in JAK2 inhibition) .
    Mechanistic studies (e.g., molecular docking with PDB: 4P7E) reveal fluorine’s role in π-stacking with aromatic residues (Phe995 in JAK2) .

Methodological Challenges and Data Analysis

Q. What experimental and computational approaches validate tautomeric forms of this compound?

Pyrazole tautomerism (1H vs. 2H forms) is assessed via:

  • Variable-Temperature NMR : Observes coalescence of NH2_2 signals at >100°C, indicating tautomeric equilibrium .
  • IR Spectroscopy : NH stretching frequencies (3350–3450 cm1^{-1}) differentiate tautomers.
  • DFT Calculations : Compare relative energies of tautomers (e.g., 1H form is ~3 kcal/mol more stable than 2H) .

Q. How are batch-to-batch impurities managed in pharmacological studies?

  • HPLC-PDA/MS : Detects and quantifies common impurities (e.g., nitro precursors, des-fluoro byproducts) at <0.1% levels .
  • Recrystallization : Ethanol/water (9:1) removes polar impurities, achieving >99% purity .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytically labile sites (e.g., NH2_2 group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.